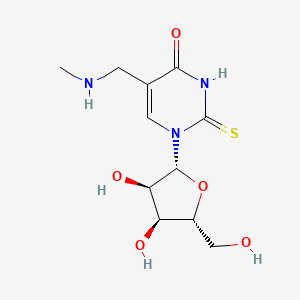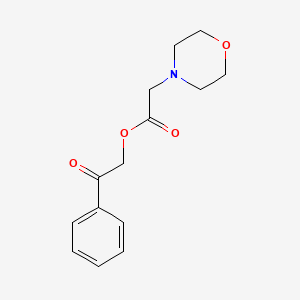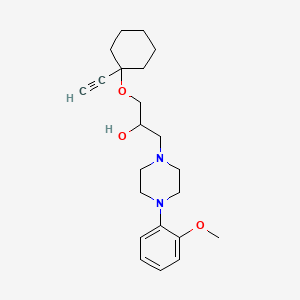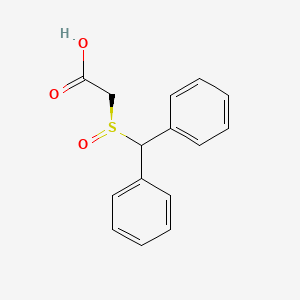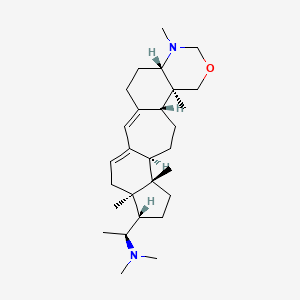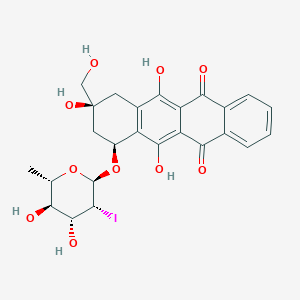
Orazamide
Vue d'ensemble
Description
Orazamide is composed of one molecule of 5-aminoimidazole-4-carboxamide (AICA), one molecule of orotic acid, and two molecules of water . It is used clinically for the treatment of hepatitis and cirrhosis . The nucleoside of AICA (AICAR) is internalized and becomes phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide) .
Synthesis Analysis
The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .Molecular Structure Analysis
This compound has a molecular formula of C9H14N6O7 . Its molecular weight is 282.22 . The structure of this compound is composed of one molecule of 5-aminoimidazole-4-carboxamide (AICA), one molecule of orotic acid, and two molecules of water .Chemical Reactions Analysis
The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . The interactive chemical reaction platform, SCAN, is developed for analyzing the chemical reaction path network .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass .Applications De Recherche Scientifique
Traitement de l'hépatite et de la cirrhose
L'Orazamide est utilisé en clinique pour le traitement de l'hépatite et de la cirrhose . L'hépatite est une inflammation du foie, tandis que la cirrhose est un stade avancé de cicatrisation (fibrose) du foie causée par de nombreuses formes de maladies et d'affections hépatiques.
Troubles du système digestif
L'this compound a été indiqué pour une utilisation dans le traitement des troubles du système digestif . Ces troubles peuvent affecter n'importe quelle partie du système digestif de la bouche à l'anus.
Maladies du foie
L'this compound a une indication active pour les maladies du foie . Cela comprend une large gamme de maladies qui affectent le foie, telles que l'hépatite virale, la maladie hépatique alcoolique et le cancer du foie.
Nucléotide de l'AICA
Le nucléotide de l'AICA (AICAR) est internalisé et devient phosphorylé par l'adénosine kinase pour former l'AICAR mono-phosphate (ribotide d'AICA) . Ce processus est crucial dans le métabolisme des cellules.
Développement de médicaments
L'this compound a été initialement développé par Hunan Zhongnan Pharmaceutical Co., Ltd. . Il s'agit d'un médicament à petite molécule qui a été approuvé pour une utilisation .
Mécanisme D'action
Target of Action
Orazamide, an innovative pharmaceutical compound, primarily targets inflammatory pathways and immune response modulation . It falls under the category of immunomodulators , drugs designed to either enhance or suppress the immune response . This makes it a versatile candidate for multiple indications, including autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as certain types of chronic inflammatory conditions .
Mode of Action
This compound works by selectively targeting specific components of the immune response, minimizing the broad-spectrum suppression that often accompanies traditional immunosuppressive therapies . It specifically inhibits the activity of pro-inflammatory cytokines , signaling molecules that play a crucial role in the inflammatory process . By blocking these cytokines, this compound effectively reduces inflammation and prevents the immune system from attacking the body’s own tissues .
Biochemical Pathways
This compound has been shown to modulate the activity of specific immune cells, such as T cells and B cells , which are pivotal in the pathogenesis of autoimmune diseases . This selective modulation helps in maintaining a balanced immune response, reducing the risk of opportunistic infections that are common with generalized immunosuppression . Additionally, this compound has demonstrated anti-fibrotic properties , which could be beneficial in conditions characterized by excessive tissue fibrosis .
Pharmacokinetics
It can be administered orally in tablet form, which is convenient for most patients . For those who may have difficulties with oral medication, an intravenous infusion option is also available, typically administered in a clinical setting . The onset of action for this compound can vary depending on the delivery method; oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce inflammation and prevent the immune system from attacking the body’s own tissues . It achieves this by inhibiting the activity of pro-inflammatory cytokines and modulating the activity of specific immune cells . This results in a balanced immune response and a reduction in the risk of opportunistic infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the onset of action for this compound can vary depending on the delivery method . Oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief . Patients are advised to follow their healthcare provider’s instructions regarding dosage and administration schedules .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Orazamide plays a significant role in biochemical reactions. The nucleoside of AICA (AICAR) is internalized and becomes phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide) . This process involves interactions with various enzymes and proteins.
Cellular Effects
This compound has shown to have profound effects on various types of cells and cellular processes. It specifically inhibits the activity of pro-inflammatory cytokines, which are signaling molecules that play a crucial role in the inflammatory process . By blocking these cytokines, this compound effectively reduces inflammation and prevents the immune system from attacking the body’s own tissues .
Molecular Mechanism
The mechanism of action of this compound sets it apart from many other drugs in its class. It works by selectively targeting specific components of the immune response, minimizing the broad-spectrum suppression that often accompanies traditional immunosuppressive therapies .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can vary depending on the delivery method; oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief .
Metabolic Pathways
This compound is involved in several metabolic pathways. The nucleoside of AICA (AICAR) is internalized and becomes phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide) . This process involves interactions with various enzymes and cofactors.
Propriétés
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCSUEOGEIOUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975528 | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-69-6, 2574-78-9, 60104-30-5 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orazamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orazamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORAZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


